molecular formula C13H13FN2O3S2 B5558740 4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide

4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide

Cat. No. B5558740
M. Wt: 328.4 g/mol
InChI Key: OTMRNIWEZMJACT-UHFFFAOYSA-N
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Description

    • This compound is a part of the sulfonamide family, known for diverse applications in medicinal chemistry and bioorganic studies due to its unique structural properties and chemical reactivity.
  • Synthesis Analysis

    • The synthesis of this compound typically involves complex reactions with other sulfonamide derivatives or related structures. For instance, a study by (Ghorab et al., 2017) discusses the synthesis of sulfonamide derivatives through reactions with dimethylamino compounds.
  • Molecular Structure Analysis

    • Molecular conformation studies, such as those conducted by (Erturk et al., 2016), highlight the importance of tautomeric forms in defining the biological and pharmaceutical activities of sulfonamide derivatives.
  • Chemical Reactions and Properties

    • The chemical reactivity of this compound is significant, with studies like (Toyo’oka et al., 1989) showing its potential as a reagent in fluorogenic reactions with thiols.
  • Physical Properties Analysis

    • The physical properties, such as solubility, thermal stability, and molecular weight, are influenced by the specific structural configuration of the sulfonamide derivatives. Research by (Gutch et al., 2003) provides insights into these aspects.
  • Chemical Properties Analysis

    • The compound's chemical properties, particularly its interactions with other molecules and reactivity under various conditions, are explored in studies like (Koshiyama & Imai, 2010) focusing on fluorogenic reagents for proteomics.

Scientific Research Applications

Fluorescent Molecular Probes

Compounds embodying dimethylamino and sulfonyl groups have been developed as fluorescent solvatochromic dyes. These molecules exhibit strong solvent-dependent fluorescence correlated with solvent polarity, useful in developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Antimicrobial Activity

A series of compounds featuring dimethylamino and sulfonyl moieties have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. The study highlights the potential of these compounds as antimicrobial agents, with some showing higher activity compared to reference drugs (Ghorab et al., 2017).

Hydrophilic Compound Recognition

The self-assembled aggregates of new fluoroalkylated end-capped oligomers have shown the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media. This selectivity opens up possibilities for applications in chemical separations and environmental remediation (Sawada et al., 2000).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S2/c1-16(2)21(18,19)11-7-12(20-8-11)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMRNIWEZMJACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-(4-fluorophenyl)thiophene-2-carboxamide

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